![molecular formula C11H17N B1309586 3-Methyl-1-phenylbutan-1-amine CAS No. 42290-97-1](/img/structure/B1309586.png)
3-Methyl-1-phenylbutan-1-amine
Overview
Description
The compound 3-Methyl-1-phenylbutan-1-amine is a chemical of interest due to its relevance in various synthetic pathways and potential applications in medicinal chemistry. It serves as an intermediate in the synthesis of biologically active molecules, including substituted triazoles, aminothiazoles, and neurokinin antagonists . Its chiral form is also useful as a resolving agent .
Synthesis Analysis
The synthesis of 1-amino-1-phenylbutane, a closely related compound to 3-Methyl-1-phenylbutan-1-amine, has been achieved through several methods. One approach involves the bromination of n-butylbenzene followed by a reaction with potassium phthalimide and subsequent reduction . Another synthesis route for a derivative, 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl amine, involves a Grignard reaction, oxidation, piperidine substitution, oximation, and reduction, with the latter step improved by using an environmentally friendly catalytic hydrogenation .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques and crystallography. For instance, the crystal structure of diethylamine salts derived from 2-(4-substituted phenyl)-3-methylbutanoic acids was determined by X-ray single crystallography . Similarly, the structures of butyrate and 1,3-dioxane derivatives were elucidated using FTIR, NMR spectroscopy, and single crystal X-ray diffraction .
Chemical Reactions Analysis
The chemical reactivity of compounds structurally similar to 3-Methyl-1-phenylbutan-1-amine has been explored in various contexts. For example, the three-component reaction involving methyl 2,4-dioxo-4-phenylbutanoate, aromatic aldehydes, and propane-1,2-diamine yielded complex pyrrol-2-ones, with the structure of one product confirmed by X-ray analysis . Additionally, the complexation of methyl fucopyranoside with phenylboronic acid and subsequent alkylation demonstrated the activation of sugar OH groups, a reaction facilitated by the presence of a tertiary amine .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Methyl-1-phenylbutan-1-amine can be inferred from related compounds. For instance, the chiral metabolite 3-amino-1-phenylbutane, derived from labetalol, has been assayed using gas chromatography/mass spectrometry, indicating its potential for enantiospecific analysis . The interaction of R-1-phenyl-2,2,2-trifluoroethanol with amines, including 2-aminobutane, revealed insights into the configurational effects on excitation, ionization, and fragmentation of diastereomeric complexes .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 3-Methyl-1-phenylbutan-1-amine is calcium channels . These channels play a crucial role in the regulation of calcium influx in cells, which is essential for various cellular functions such as muscle contraction and neurotransmitter release.
Mode of Action
3-Methyl-1-phenylbutan-1-amine interacts with its targets, the calcium channels, by modulating their activity . This modulation results in changes in calcium influx, which can alter the response of smooth muscle cells .
Result of Action
The modulation of calcium channel activity by 3-Methyl-1-phenylbutan-1-amine leads to a significant change in bioelectrical activity (BEA) due to the regulation of calcium influx . This results in a subsequent change in the response of smooth muscle cells .
properties
IUPAC Name |
3-methyl-1-phenylbutan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-9(2)8-11(12)10-6-4-3-5-7-10/h3-7,9,11H,8,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTLDKBMTEANJRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406947 | |
Record name | 3-methyl-1-phenylbutan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00406947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
42290-97-1 | |
Record name | 3-methyl-1-phenylbutan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00406947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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